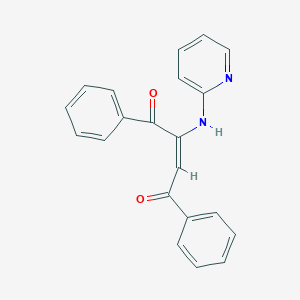![molecular formula C23H17N3O2S2 B492406 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492406.png)
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with various aldehydes under acidic conditions to form the imidazo[2,1-b]thiazole core . This core is then further functionalized through a series of reactions, including sulfonation and coupling with biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to the disruption of critical biological pathways, ultimately resulting in cell death or reduced cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazo[2,1-b][1,3]thiazoles: Studied for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide stands out due to its unique biphenyl-sulfonamide structure, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C23H17N3O2S2 |
|---|---|
Molekulargewicht |
431.5g/mol |
IUPAC-Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C23H17N3O2S2/c27-30(28,21-12-8-18(9-13-21)17-4-2-1-3-5-17)25-20-10-6-19(7-11-20)22-16-26-14-15-29-23(26)24-22/h1-16,25H |
InChI-Schlüssel |
GUAYVWGQCZXZQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)
![15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene](/img/structure/B492335.png)
![8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B492336.png)






![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)


![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
